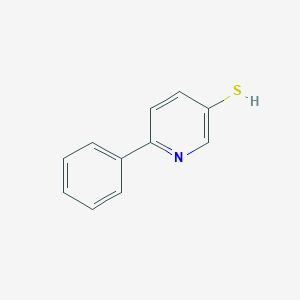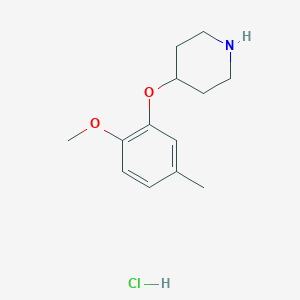
2-(Piperidin-1-yl)-6-(trifluoromethyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Piperidin-1-yl)-6-(trifluoromethyl)benzonitrile is an organic compound that features a piperidine ring attached to a benzonitrile moiety with a trifluoromethyl group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 2-(Piperidin-1-yl)-6-(trifluoromethyl)benzonitrile involves the palladium-catalyzed cyanation of aryldiazonium tetrafluoroborate derivatives using 2-(piperidin-1-yl)acetonitrile as the cyano source . This reaction typically occurs under mild conditions and yields the desired nitrile-containing product in good quantities.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes, optimized for large-scale synthesis. The use of palladium catalysts and controlled reaction environments ensures high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(Piperidin-1-yl)-6-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The nitrile group can be reduced to amines or oxidized to carboxylic acids under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Reduction: Conversion of the nitrile group to primary amines.
Oxidation: Formation of carboxylic acids from the nitrile group.
科学研究应用
2-(Piperidin-1-yl)-6-(trifluoromethyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Material Science: Used in the development of advanced materials with specific electronic properties.
Biological Studies: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
作用机制
The mechanism by which 2-(Piperidin-1-yl)-6-(trifluoromethyl)benzonitrile exerts its effects involves its interaction with specific molecular targets. The piperidine ring can interact with receptor sites, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile
- 2-(Piperidin-1-yl)-5-(trifluoromethyl)benzonitrile
Uniqueness
2-(Piperidin-1-yl)-6-(trifluoromethyl)benzonitrile is unique due to the position of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The specific placement of functional groups can alter the compound’s interaction with enzymes, receptors, and other biological targets, making it a valuable compound for targeted research and development.
属性
IUPAC Name |
2-piperidin-1-yl-6-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2/c14-13(15,16)11-5-4-6-12(10(11)9-17)18-7-2-1-3-8-18/h4-6H,1-3,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMMKQSLHYNFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=C2C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














